molecular formula C21H23ClN2O2 B6006584 (4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone

(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone

Cat. No. B6006584
M. Wt: 370.9 g/mol
InChI Key: SCHBMBHAZMIXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as CPPM and has been found to have promising applications in various fields of research. In

Scientific Research Applications

CPPM has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPPM has been used to study the effects of drugs on the central nervous system. In pharmacology, CPPM has been used to develop new drugs for the treatment of various diseases. In medicinal chemistry, CPPM has been used to design new compounds with improved therapeutic properties.

Mechanism of Action

CPPM is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting FAAH, CPPM increases the levels of endocannabinoids in the brain and other tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CPPM has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPPM for lab experiments is its high potency and selectivity for FAAH. This allows researchers to study the effects of FAAH inhibition without the interference of other enzymes or receptors. However, CPPM also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are many potential future directions for research on CPPM. One area of interest is the development of new drugs based on the structure of CPPM. Another area of interest is the study of the long-term effects of FAAH inhibition on the brain and other tissues. Additionally, there is interest in exploring the potential therapeutic applications of CPPM in various diseases, including chronic pain, inflammation, and anxiety disorders.

Synthesis Methods

CPPM can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-(4-pyridinyl)propanoic acid, followed by the reaction of the resulting product with piperidine and 4-chlorobenzoyl chloride. The final product is purified using column chromatography. This synthesis method has been optimized for high yield and purity.

properties

IUPAC Name

1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-15-13-18(22)5-6-19(15)21(26)17-3-2-12-24(14-17)20(25)7-4-16-8-10-23-11-9-16/h5-6,8-11,13,17H,2-4,7,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHBMBHAZMIXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone

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